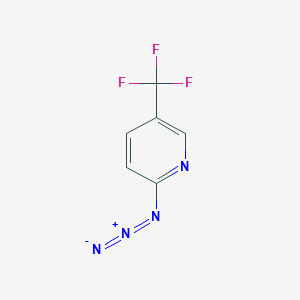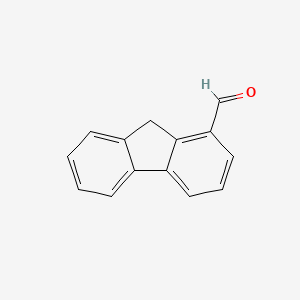![molecular formula C31H21N B8506624 Indeno[2,1-b]carbazole, 5,7-dihydro-7,7-diphenyl-](/img/structure/B8506624.png)
Indeno[2,1-b]carbazole, 5,7-dihydro-7,7-diphenyl-
概要
説明
Indeno[2,1-b]carbazole, 5,7-dihydro-7,7-diphenyl- is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fused ring system with nitrogen and phenyl groups, contributing to its distinct chemical behavior.
準備方法
The synthesis of Indeno[2,1-b]carbazole, 5,7-dihydro-7,7-diphenyl- involves multiple steps, typically starting with the formation of the indeno[2,1-b]fluorene core. This is followed by the introduction of the aza group and the phenyl substituents. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity. Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction times, temperatures, and purification processes to achieve efficient large-scale synthesis.
化学反応の分析
Indeno[2,1-b]carbazole, 5,7-dihydro-7,7-diphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where reagents such as halogens or nucleophiles replace hydrogen atoms on the phenyl rings. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Indeno[2,1-b]carbazole, 5,7-dihydro-7,7-diphenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers explore its potential as a fluorescent probe for imaging and tracking biological processes.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific molecular pathways.
Industry: It finds applications in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism by which Indeno[2,1-b]carbazole, 5,7-dihydro-7,7-diphenyl- exerts its effects involves interactions with molecular targets such as enzymes or receptors. Its structure allows it to fit into specific binding sites, modulating the activity of these targets. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes.
類似化合物との比較
Compared to other similar compounds, Indeno[2,1-b]carbazole, 5,7-dihydro-7,7-diphenyl- stands out due to its unique fused ring system and the presence of both nitrogen and phenyl groups. Similar compounds include:
10-Azaindeno[2,1-b]fluorene: Lacks the diphenyl substituents, resulting in different chemical properties.
12-Phenyl-10,12-dihydro-10-azaindeno[2,1-b]fluorene: Contains only one phenyl group, affecting its reactivity and applications.
Indeno[2,1-b]fluorene: The parent compound without the aza group, exhibiting distinct chemical behavior.
特性
分子式 |
C31H21N |
|---|---|
分子量 |
407.5 g/mol |
IUPAC名 |
7,7-diphenyl-5H-indeno[2,1-b]carbazole |
InChI |
InChI=1S/C31H21N/c1-3-11-21(12-4-1)31(22-13-5-2-6-14-22)27-17-9-7-15-23(27)25-19-26-24-16-8-10-18-29(24)32-30(26)20-28(25)31/h1-20,32H |
InChIキー |
XIVGVZAODOUFIB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=C2C=C5C(=C4)C6=CC=CC=C6N5)C7=CC=CC=C7 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[(2-Hydroxyethoxy)methyl]benzonitrile](/img/structure/B8506543.png)
![4-[hydroxy(3-nitrophenyl)methyl]-N,N-diethylbenzamide](/img/structure/B8506547.png)







![4-(4-benzyloxy-phenoxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8506615.png)




